
(4,4-Dimethyloxetan-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . It is also known as DMM. It is a versatile compound that has drawn increasing interest from scientists and researchers worldwide.
Synthesis Analysis
While specific synthesis methods for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol synthesis using biomass-derived syngas has been studied . The study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis
The molecular structure of “(4,4-Dimethyloxetan-2-YL)methanol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 116.16 g/mol .Physical And Chemical Properties Analysis
“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . The molecular weight of this compound is 116.16 g/mol .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Synthesis
(4,4-Dimethyloxetan-2-YL)methanol and its derivatives have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. The synthesis involved bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Nickel Complexes for Ethylene Oligomerization
In the field of catalysis, complexes derived from (4,4-Dimethyloxetan-2-YL)methanol have been synthesized and used for the oligomerization of ethylene, showcasing the potential of these complexes in polymer synthesis and industrial applications (Kermagoret & Braunstein, 2008).
Methanol Economy and Cleaner Fuel Production
Research on methanol and dimethyl ether, which are connected to the (4,4-Dimethyloxetan-2-YL)methanol structure, emphasizes their importance in the Methanol Economy as clean combustion fuels. Novel synthesis routes for methanol dehydration to dimethyl ether through the application of strong electric fields have been studied, indicating the potential for more environmentally friendly fuel production (Cassone et al., 2017).
Methanol Production and Utilization
Research has also delved into the various applications and production methods of methanol, highlighting its role as a building block for complex chemical compounds and as a clean-burning fuel with high potential in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).
Methanol to Hydrocarbons Conversion
Investigations into the conversion of methanol or dimethyl ether to hydrocarbons on solid acids like HZSM-5 or HSAPO-34 have been conducted to understand the mechanisms and improve the efficiency of such processes. This research is fundamental in the production of hydrocarbons from alternative, more sustainable sources (Song et al., 2002).
Role in Hydrogen Bond Formation
The role of (4,4-Dimethyloxetan-2-YL)methanol and similar compounds in the formation of hydrogen bonds in chemical and biological systems has been a subject of study, shedding light on the intricate dynamics of molecular interactions (Li, Wu, & Yu, 2006).
Zukünftige Richtungen
While specific future directions for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol is increasingly being discussed and considered as an alternative shipping fuel . More sustainable fuels from biogenic or synthetic sources, such as blue and green variants of methanol, will be able to support this sustainable transition in shipping .
Eigenschaften
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484284 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyloxetan-2-YL)methanol | |
CAS RN |
61266-55-5 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


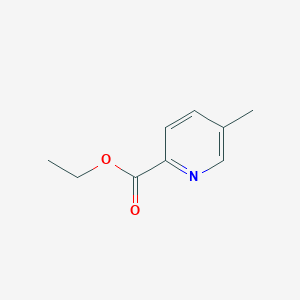


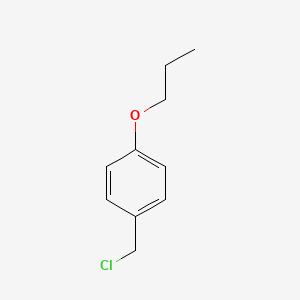
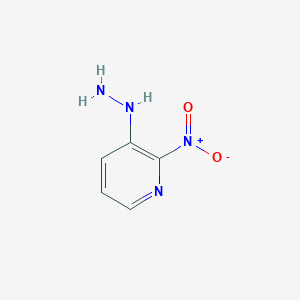
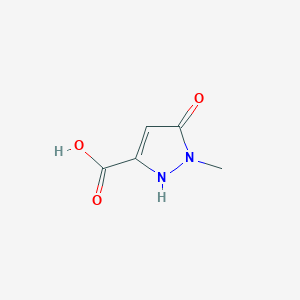

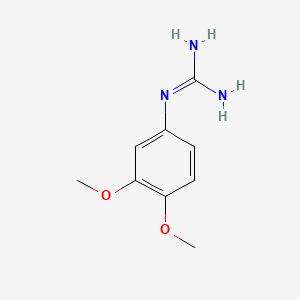

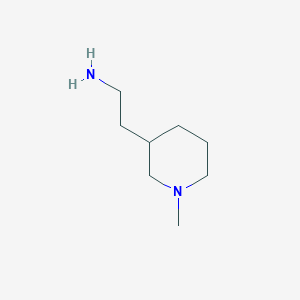

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
